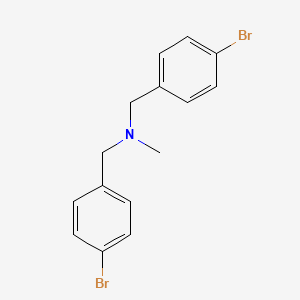

N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine

Description

Chemical Identity and Fundamental Properties

N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine is officially registered under Chemical Abstracts Service number 97437-80-4, establishing its unique chemical identity in scientific databases. The compound belongs to the class of substituted benzylamines, specifically featuring para-brominated phenyl rings that significantly influence its chemical and physical properties.

The molecular formula C15H15Br2N reflects the presence of fifteen carbon atoms, fifteen hydrogen atoms, two bromine atoms, and one nitrogen atom, resulting in a molecular weight of 369.09 grams per mole. This molecular composition indicates a relatively high degree of halogenation, with approximately 43.3% of the molecular weight attributed to the two bromine substituents. The compound exists as a tertiary amine, with the nitrogen atom serving as the central connecting point between two distinct brominated benzyl groups and a methyl substituent.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including 1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]-N-methylmethanamine. This naming convention clearly indicates the structural relationship between the two brominated aromatic rings and their connection through the methylated nitrogen center.

Properties

IUPAC Name |

1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br2N/c1-18(10-12-2-6-14(16)7-3-12)11-13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQNAEPEGBYGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination: The synthesis begins with the bromination of benzyl and phenyl groups. This involves the reaction of benzyl chloride and bromobenzene with bromine in the presence of a catalyst such as iron(III) bromide.

Alkylation: The brominated benzyl and phenyl compounds are then subjected to alkylation using methylamine. This step involves the reaction of the brominated compounds with methylamine in the presence of a base such as sodium hydroxide to form N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHBrN

- Molecular Weight : 339.08 g/mol

- CAS Number : 699-03-6

The structure consists of two bromobenzyl groups attached to a central nitrogen atom, contributing to its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry

N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine has been studied for its pharmacological properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

- Case Study : Research indicates that similar compounds exhibit inhibitory effects on certain cancer cell lines, suggesting potential use in cancer therapeutics . The compound may also serve as a precursor for synthesizing more complex pharmaceutical agents.

Material Science

The compound's unique structure makes it suitable for developing advanced materials, particularly in organic electronics.

- Application Example : It has been utilized in the synthesis of light-emitting diodes (LEDs) and organic solar cells due to its electronic properties. The incorporation of bromine enhances the stability and efficiency of the resulting materials .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis.

- Synthesis Pathways : It can be synthesized through various methods, including reductive amination and nucleophilic substitution reactions. These synthetic pathways allow for the creation of diverse derivatives that can be tailored for specific applications .

Table 1: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate for cancer treatment | Inhibitory effects on cancer cell lines |

| Material Science | Development of electronic materials | Synthesis of LEDs and organic solar cells |

| Chemical Synthesis | Intermediate for synthesizing complex compounds | Used in reductive amination reactions |

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to five structurally related brominated amines (Table 1).

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity: The dual bromophenyl groups in the target compound enhance lipophilicity compared to analogs with single bromophenyl or non-aromatic substituents (e.g., and ). This property favors solubility in organic solvents like dichloromethane .

- Basicity : The electron-withdrawing bromines reduce amine basicity relative to compounds with electron-donating groups (e.g., methoxyethyl in ).

- Stability : Bromine substituents increase oxidative stability, making the target compound more inert than analogs with electron-rich groups (e.g., methoxy or methyl in ) .

Biological Activity

N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₁H₁₃Br₂N

- Molecular Weight : 292.04 g/mol

- CAS Number : 127580-92-1

The presence of bromine substituents is significant as they enhance the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptors : It can modulate receptor signaling, impacting cellular responses.

The bromine atoms in the structure play a crucial role in enhancing these interactions, potentially leading to increased efficacy against certain biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of vital enzymatic functions.

| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 32 µg/mL |

| Escherichia coli | Effective | 64 µg/mL |

| Candida albicans | Moderate | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies demonstrate that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of tumor cell proliferation.

Case Study: Breast Cancer Cell Line (MCF-7)

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 65 |

| 50 | 40 |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| N-(4-bromobenzyl)-4-methoxybenzamide | 123456-78-9 | Contains a methoxy group which alters reactivity |

| N-(4-bromobenzyl)-N-(4-pyridinylmethyl)ethanamine | 987654-32-1 | Exhibits different receptor binding profiles |

This comparison highlights how variations in substituents can significantly influence biological properties and mechanisms of action.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine?

The compound can be synthesized via aerobic oxidation of organic halides and amines using an inorganic-ligand-supported iron catalyst. A protocol involves reacting brominated precursors under optimized conditions (e.g., dichloromethane solvent, diisopropylethylamine as a base, and controlled reaction times). Key steps include:

- Catalytic oxidation : The iron catalyst facilitates the formation of the imine intermediate.

- Work-up : Extraction with dichloromethane, washing with water, and drying with anhydrous Na₂SO₄.

- Characterization : Confirmed via ¹H NMR (δ 8.33 ppm for imine proton, 7.64–7.46 ppm aromatic protons) .

Basic: What analytical techniques are critical for characterizing this compound?

Primary characterization relies on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography (if crystalline):

- ¹H NMR : Distinct signals include aromatic protons (7.46–7.64 ppm) and imine protons (8.33 ppm).

- Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for structural determination. While no direct crystallographic data is provided here, analogous brominated compounds often require high-resolution data for accurate refinement .

Advanced: How does the iron catalyst influence the reaction mechanism in the aerobic oxidation synthesis?

The iron catalyst operates via a radical-mediated pathway, where:

- Electron transfer : The catalyst abstracts electrons from the amine substrate, generating radical intermediates.

- Oxygen activation : Molecular oxygen acts as a terminal oxidant, forming water as a byproduct.

- Selectivity : The ligand environment on the iron center minimizes side reactions (e.g., over-oxidation).

Experimental optimization involves adjusting ligand-to-metal ratios and oxygen pressure to enhance yield and purity .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

SAR studies require systematic modification of substituents and pharmacophore analysis:

- Analog synthesis : Replace bromine with other halogens (e.g., chlorine) or introduce electron-withdrawing groups (e.g., nitro) at the 4-position.

- Biological testing : Prioritize assays for receptor binding or enzymatic inhibition, leveraging analogs like 1-(4-Chlorophenyl)-4-phenylnaphthalene or 3′-(1-Naphthalenyl)-N-[4-(1-naphthalenyl)phenyl][1,1′-biphenyl]-4- (from ChemIDplus and related databases) .

- Computational modeling : Use density functional theory (DFT) to predict electronic properties (e.g., Fukui functions) and correlate with experimental activity .

Data Contradiction: How should discrepancies in synthetic yields from different protocols be resolved?

Contradictions in yields may arise from variations in:

- Catalyst efficiency : Iron vs. palladium catalysts (the latter not discussed here but common in cross-coupling).

- Reaction conditions : Solvent polarity (dichloromethane vs. THF) and temperature.

Resolution strategy :

Perform control experiments to isolate variables (e.g., catalyst loading, oxygen pressure).

Use high-throughput screening to identify optimal conditions.

Validate purity via HPLC or GC-MS to rule out byproduct interference .

Advanced: What hypotheses exist regarding the pharmacological activity of this compound?

While direct pharmacological data is limited, structural analogs (e.g., brorphine derivatives with 4-bromophenyl groups) suggest potential interactions with opioid or sigma receptors. Key hypotheses:

- Receptor binding : The brominated aromatic rings may enhance lipophilicity, aiding blood-brain barrier penetration.

- Metabolic stability : The methylamine group could resist enzymatic degradation compared to tertiary amines.

Experimental validation requires radioligand binding assays and in vivo pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.